
3-(3-Bromo-2-methylpropoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-2-methylpropoxy)oxolane is a chemical compound with the molecular formula C8H15BrO2 and a molecular weight of 223.11 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-Bromo-2-methylpropoxy)oxolane typically involves the reaction of 3-bromo-2-methylpropanol with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-Bromo-2-methylpropoxy)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(3-Bromo-2-methylpropoxy)oxolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between different biomolecules.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropoxy)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
3-(3-Bromo-2-methylpropoxy)oxolane can be compared with other similar compounds such as 2-(3-Bromo-2-methylpropyl)oxolane and 2-methyloxolane. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and reactivity .
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15BrO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
NNFGBHJLNORXRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
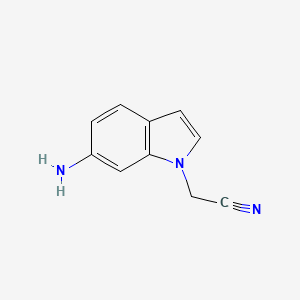
methanol](/img/structure/B13196394.png)
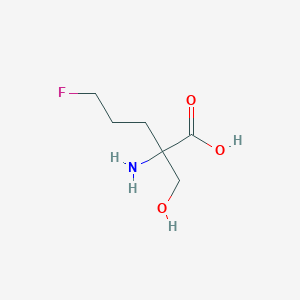
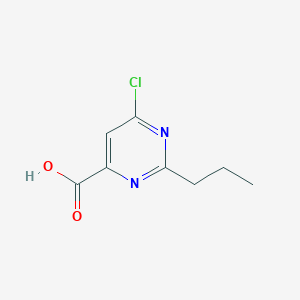
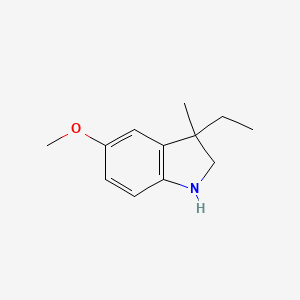

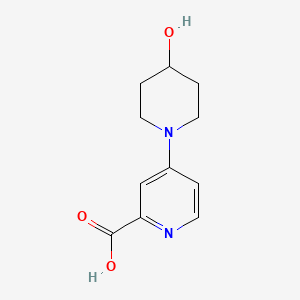
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
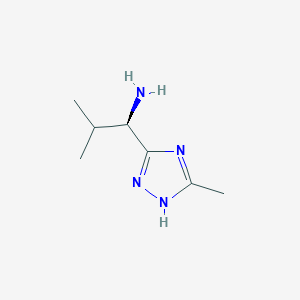
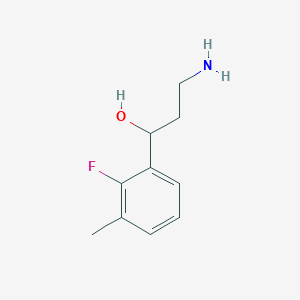

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)

